Ethyl icosapentate, commonly known as icosapent ethyl, is a highly purified ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid predominantly found in fish oil. This compound has gained significant attention due to its therapeutic potential, particularly in the management of cardiovascular diseases and metabolic disorders. The journey from its discovery to its clinical application has been marked by extensive research and clinical trials, which have elucidated its mechanisms of action and potential benefits in various medical fields235.
The mechanism by which icosapent ethyl exerts its effects is multifaceted. It has been shown to improve insulin resistance in non-insulin-dependent diabetes mellitus (NIDDM) by reducing plasma cholesterol and triglycerides, although it does not affect glucose or insulin levels directly. In skeletal muscle, it increases cholesterol and triglyceride contents, which may be linked to its insulin-sensitizing effects. Additionally, icosapent ethyl enhances the glucose infusion rate (GIR) and improves endothelium-dependent relaxation of the thoracic aorta in OLETF rats, which is mediated by nitric oxide (NO) induction and an increase in prostaglandin I(2) (PGI(2)) and prostaglandin I(3) (PGI(3)) action. These actions collectively contribute to the improvement of insulin resistance1.
Beyond its metabolic effects, icosapent ethyl has been shown to have cardioprotective properties. It reduces the risk of ischemic events, including cardiovascular death, in patients with elevated triglycerides receiving statins. This reduction in ischemic events is attributed to its anti-inflammatory and anti-thrombotic properties, stabilization of cell membranes, retardation of plaque progression, and prevention of lipid oxidation45.
Icosapent ethyl has established itself as an evidence-based therapy for the risk reduction of atherosclerotic cardiovascular disease (ASCVD). The REDUCE-IT trial was pivotal in demonstrating that icosapent ethyl significantly reduced the risk of cardiovascular events in an at-risk population. It also showed a substantial reduction in total ischemic events, including first and subsequent events, among patients with elevated triglycerides and cardiovascular disease or diabetes24.
In patients with metabolic syndrome, icosapent ethyl has been found to significantly lower high-sensitivity C-reactive protein (hsCRP) levels and improve lipid parameters without raising low-density lipoprotein cholesterol (LDL-C) levels. This suggests its potential utility in managing metabolic syndrome, both in patients treated with and without statin therapy7.
The therapeutic potential of icosapent ethyl extends beyond cardiovascular and metabolic diseases. Ongoing research is exploring its effects in various other conditions, including cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression. The next decade is expected to provide deeper insights into the beneficial effects of EPA in these areas3.
Icosapent ethyl has also been shown to significantly reduce remnant-like particle cholesterol (RLP-C), which is atherogenic and may increase the risk of atherosclerotic cardiovascular disease. This effect was observed in patients with elevated triglyceride levels in the MARINE and ANCHOR studies, indicating its role in lipid management6.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: